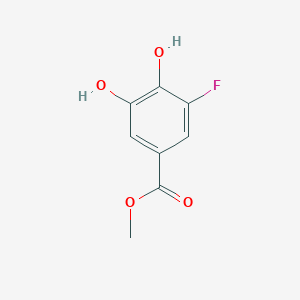

Methyl 3-fluoro-4,5-dihydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FO4 |

|---|---|

Molecular Weight |

186.14 g/mol |

IUPAC Name |

methyl 3-fluoro-4,5-dihydroxybenzoate |

InChI |

InChI=1S/C8H7FO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3 |

InChI Key |

WSVCAHMJHGERKT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Fluorine Position on Biological/Biochemical Activity

While direct comparative studies on the positional isomers of fluorine in Methyl 4,5-dihydroxybenzoate are limited, general principles of medicinal chemistry suggest that moving the fluorine atom from position 3 to other positions, such as 2 or 6, would likely alter the compound's biological profile. This is due to changes in steric hindrance, electronic effects (both inductive and resonance), and the potential for altered intramolecular hydrogen bonding with the adjacent hydroxyl groups. Such modifications can impact the molecule's conformation and its ability to fit into the binding pocket of a target protein. For instance, the toxicity of fluorinated benzoic acids has been shown to vary depending on the position of the fluorine atom. nih.gov

Influence of Hydroxyl Group Substitution and Derivatization on Activity

The two hydroxyl groups at the 4 and 5 positions of Methyl 3-fluoro-4,5-dihydroxybenzoate are key features that significantly contribute to its biological activity, particularly its antioxidant properties. The number and position of hydroxyl groups on a phenolic compound are directly related to its radical scavenging and metal-chelating abilities. mdpi.com

Derivatization of these hydroxyl groups, for example, through methylation or acylation, would be expected to have a profound impact on the compound's activity. Such modifications would eliminate the hydrogen-donating ability of the hydroxyl groups, which is crucial for antioxidant activity. Furthermore, the ability to form hydrogen bonds with amino acid residues in the active site of an enzyme would be lost, likely leading to a decrease in inhibitory activity against enzymes like tyrosinase. mdpi.comebm-journal.org Studies on other dihydroxybenzoic acid derivatives have shown that the presence of free hydroxyl groups is essential for their biological effects. mdpi.com

Role of the Methyl Ester Moiety in Molecular Interactions

The methyl ester group in this compound influences the molecule's physicochemical properties, such as lipophilicity and polarity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. This moiety can participate in various non-covalent interactions with biological targets, including hydrogen bonding (as a hydrogen bond acceptor) and van der Waals interactions.

The presence of the methyl ester can also impact the compound's metabolic stability. Ester groups are susceptible to hydrolysis by esterase enzymes present in the body, which would convert this compound to its corresponding carboxylic acid, 3-fluoro-4,5-dihydroxybenzoic acid. This metabolic conversion could either activate or deactivate the compound, depending on whether the parent ester or the resulting carboxylic acid is the more active species. The bioisosteric replacement of the methyl ester with other functional groups, such as an amide or a ketone, would be a key strategy in SAR studies to probe the importance of this moiety for a specific biological activity.

Comparative SAR Studies with Related Dihydroxybenzoate Analogues

To understand the specific contributions of the fluorine atom and the substitution pattern to the biological activity of this compound, it is essential to compare it with its structural analogues.

| Compound | Structure | Key Differences from this compound | Reported Biological Activities |

| This compound | - | Data not available | |

| Methyl 3,4-dihydroxybenzoate | Fluorine at position 3 is replaced by hydrogen. | Antioxidant, anti-inflammatory. chemicalbook.commedchemexpress.comnih.gov | |

| Methyl 3,5-dihydroxybenzoate | Hydroxyl group at position 4 is moved to position 3. | Tyrosinase inhibitor. biosynth.com | |

| Methyl 3-bromo-4,5-dihydroxybenzoate | Fluorine at position 3 is replaced by bromine. | Data not available |

Methyl 3,4-dihydroxybenzoate (Protocatechuic acid methyl ester): This analogue lacks the fluorine atom. Studies have shown that it possesses significant antioxidant and anti-inflammatory properties. chemicalbook.comnih.gov A direct comparison of its activity with this compound would reveal the impact of the fluorine substitution on these activities. The electron-withdrawing nature of fluorine could potentially enhance its antioxidant capacity.

Methyl 3,5-dihydroxybenzoate: In this isomer, the hydroxyl groups are in a meta-relationship to each other and to the methyl ester. This compound has been identified as a potent tyrosinase inhibitor. biosynth.com Comparing its tyrosinase inhibitory activity with that of this compound would provide insights into the optimal positioning of the hydroxyl groups for this specific enzymatic inhibition.

Methyl 3-bromo-4,5-dihydroxybenzoate: Replacing the fluorine with a bromine atom introduces a larger and less electronegative halogen. This change would alter the steric and electronic properties of the molecule. In SAR studies of halogenated compounds, such substitutions often lead to significant changes in biological activity. sciepub.com A comparative study would help to understand the specific role of the halogen's properties (size, electronegativity) in the molecule's function.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for elucidating the SAR of compounds like this compound.

Molecular docking simulations can predict the binding mode and affinity of this compound and its analogues to the active site of a target protein, such as tyrosinase or other enzymes. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For example, docking studies of other dihydroxybenzoate derivatives have helped to understand their inhibitory mechanisms. By comparing the docking scores and binding poses of this compound with its analogues, researchers can rationalize the observed differences in their biological activities and guide the design of more potent inhibitors.

QSAR studies can establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For dihydroxybenzoate derivatives, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters can be correlated with their antioxidant or enzyme inhibitory activities. Such models can predict the activity of newly designed analogues and help to optimize the lead compound. QSAR studies on halogenated aromatic compounds have demonstrated the importance of physicochemical properties in determining their biological effects. sciepub.comdoaj.org

Mechanistic Investigations of Biological and Biochemical Activities

Enzyme Inhibition and Modulation Studies

Inhibition of Specific Enzyme Pathways (e.g., TLR/NF-κB pathways, Ribonucleotide Reductase, Tyrosine Phenol-Lyase, Lactoperoxidase, Neuraminidase)

There are no publicly available research findings that document the effects of Methyl 3-fluoro-4,5-dihydroxybenzoate on any specific enzyme pathways. Investigations into its potential inhibitory or modulatory role on pathways such as the Toll-like receptor/nuclear factor-kappa B (TLR/NF-κB) signaling cascade, or on enzymes like Ribonucleotide Reductase, Tyrosine Phenol-Lyase, Lactoperoxidase, and Neuraminidase, have not been reported in the scientific literature.

Molecular Interactions with Protein Targets

Information regarding the molecular interactions of this compound with protein targets is not available. There are no published studies detailing its binding affinities, interaction sites, or the nature of its molecular bonds with any proteins.

Cellular and Subcellular Mechanistic Research

Effects on Gene Expression and Signaling Cascades (e.g., mRNA expression, phosphorylation events)

There is a complete absence of research on the influence of this compound on gene expression and cellular signaling cascades. No studies have been published that examine its impact on messenger RNA (mRNA) expression levels or on critical cellular signaling events such as protein phosphorylation.

Impact on Cellular Oxidative Stress

No research could be located that investigates the impact of this compound on cellular oxidative stress. Its potential to act as an antioxidant or a pro-oxidant, or to influence cellular mechanisms for managing reactive oxygen species, has not been studied.

Studies on Biological Systems (Excluding Clinical Human Trials)

The biological and biochemical activities of Methyl 3-bromo-4,5-dihydroxybenzoate have been explored in various non-human models, providing a foundational understanding of its potential therapeutic mechanisms. These investigations have primarily centered on its anti-inflammatory effects, utilizing both in vitro and in vivo systems to elucidate its molecular pathways of action.

In Vitro Cellular Assays for Biological Activity

Currently, detailed public-domain research on specific in vitro cellular assays for this compound is not available.

Zebrafish Models for Mechanistic Inflammatory Studies

The zebrafish (Danio rerio) has emerged as a powerful model for studying inflammation due to its genetic tractability and the optical transparency of its larvae, which allows for real-time visualization of immune cell responses. nih.gov Research into Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a compound derived from marine organisms, has utilized zebrafish to investigate its anti-inflammatory capabilities. mdpi.comnih.govdoaj.org

In these studies, inflammatory responses were induced in zebrafish larvae through various methods, including chemical induction with copper sulfate (B86663) (CuSO₄) and lipopolysaccharide (LPS), as well as physical injury via tail amputation. mdpi.comnih.govdoaj.org MBD demonstrated a notable ability to inhibit the inflammatory responses triggered by all these stimuli. mdpi.comnih.govdoaj.org

A key application of the zebrafish model has been in the context of inflammatory bowel disease (IBD). mdpi.comnih.govdoaj.org Using a trinitro-benzene-sulfonic acid (TNBS)-induced IBD model in zebrafish, researchers observed that MBD significantly inhibited the migration of immune cells to the intestine. mdpi.comnih.govdoaj.org Furthermore, it was found to enhance the integrity of the gut mucosal barrier and improve intestinal peristalsis. mdpi.comnih.govdoaj.org The compound also demonstrated the ability to inhibit the elevation of reactive oxygen species (ROS) induced by TNBS. mdpi.comnih.govdoaj.org

Mechanistic investigations using network pharmacology, molecular docking, and transcriptomics revealed that MBD's anti-inflammatory effects are mediated through the regulation of the TLR/NF-κB signaling pathways. mdpi.comnih.govdoaj.org Specifically, MBD was shown to inhibit the mRNA expression of several pro-inflammatory mediators. mdpi.comnih.govdoaj.org

Table 1: Effects of Methyl 3-bromo-4,5-dihydroxybenzoate on Inflammatory Mediators in a Zebrafish IBD Model

| Gene/Protein | Effect of MBD Treatment | Pathway Implication |

| TNF-α | Inhibition of mRNA expression | Pro-inflammatory Cytokine |

| NF-κB | Inhibition of mRNA expression | Key Transcription Factor |

| IL-1β | Inhibition of mRNA expression | Pro-inflammatory Cytokine |

| IL-6 | Inhibition of mRNA expression | Pro-inflammatory Cytokine |

| MyD88 | Inhibition of mRNA expression | TLR Signaling Adaptor |

| TLR4 | Inhibition of mRNA expression | Toll-like Receptor |

Conversely, MBD was found to promote the mRNA expression of anti-inflammatory and protective factors, such as IL-4 and IκBα. mdpi.comnih.govdoaj.org These findings collectively suggest that MBD alleviates IBD-like symptoms in zebrafish by modulating key inflammatory signaling pathways. mdpi.comnih.govdoaj.org

Murine Models for Organ-Specific Biochemical Interventions

At present, there is no publicly available research detailing the use of murine models for organ-specific biochemical interventions with this compound.

Metabolic Fate and Biotransformation Studies

In Vivo Metabolic Pathways of Methyl 3-fluoro-4,5-dihydroxybenzoate and Related Analogues

The in vivo metabolism of xenobiotics like this compound is anticipated to proceed through Phase I functionalization reactions and Phase II conjugation reactions. These processes aim to increase the compound's polarity, facilitating its excretion from the body. youtube.com

Potential metabolic reactions for this compound, based on its structural analogues, could include:

Hydrolysis: The ester bond may be hydrolyzed, leading to the formation of 3-fluoro-4,5-dihydroxybenzoic acid.

Demethylation: The methyl group could be removed. nih.gov

Isomerization: The arrangement of functional groups on the aromatic ring might be altered. nih.gov

Loss of Functional Groups: Portions of the molecule, such as the ester group or hydroxyl groups, could be cleaved. nih.gov

The presence of a fluorine atom can influence the metabolic pathway. The carbon-fluorine bond is very stable, which might make the compound more resistant to degradation at that position. dtu.dknih.gov

Table 1: Potential Metabolites of this compound (Based on Analogues)

| Metabolic Reaction | Potential Metabolite | Basis of Extrapolation |

|---|---|---|

| Ester Hydrolysis | 3-fluoro-4,5-dihydroxybenzoic acid | Common metabolic pathway for esters |

| Demethylation | 3-fluoro-4,5-dihydroxybenzoic acid | Observed with Methyl 3,4-dihydroxybenzoate nih.gov |

The Cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics, including aromatic compounds. nih.govuniba.it These enzymes typically catalyze oxidative reactions, such as hydroxylation, to make compounds more water-soluble. uniba.it For aromatic compounds, CYP enzymes play a crucial role in introducing hydroxyl groups onto the aromatic ring. uniba.it Given that this compound already possesses hydroxyl groups, CYP enzymes may be involved in further hydroxylation or other oxidative modifications of the molecule.

Studies on other fluorinated and hydroxylated aromatic compounds have demonstrated the involvement of various CYP isoforms. For instance, CYP1A2 and CYP3A4 have been shown to be involved in the metabolism of dietary flavonoids, which share structural similarities with the subject compound. dtu.dk It is plausible that these or other CYP isoforms could play a role in the biotransformation of this compound.

Following Phase I metabolism, or for the parent compound directly, Phase II conjugation reactions are expected to occur. These reactions involve the attachment of endogenous molecules to the xenobiotic, which significantly increases its water solubility and facilitates excretion. uomus.edu.iq

Common conjugation reactions for compounds with hydroxyl and carboxylic acid groups include:

Glucuronidation: This is a major pathway where glucuronic acid is attached to hydroxyl groups. Benzoic acid and its derivatives are known to undergo glucuronidation. youtube.com

Sulfation: A sulfate (B86663) group is added, often to hydroxyl groups. uomus.edu.iq

Glycine (B1666218) Conjugation: The carboxylic acid group (formed after ester hydrolysis) can be conjugated with the amino acid glycine. This is a known pathway for salicylates and other carboxylic acid-containing drugs. youtube.com

Studies on Methyl 3,4-dihydroxybenzoate have confirmed that it undergoes extensive conjugation, including glucuronidation, sulfation, and glycine conjugation. nih.gov It is therefore highly probable that this compound would also be a substrate for these conjugation pathways.

Table 2: Potential Conjugation Reactions for this compound and its Metabolites

| Conjugation Reaction | Endogenous Molecule | Functional Group Targeted |

|---|---|---|

| Glucuronidation | Glucuronic acid | Hydroxyl groups |

| Sulfation | Sulfate | Hydroxyl groups |

Microbial Degradation and Biotransformation of Fluorinated Benzoates

The microbial degradation of aromatic compounds is a key process in their environmental fate. Microorganisms have evolved diverse catabolic pathways to utilize these compounds as sources of carbon and energy. researchgate.net

The microbial breakdown of aromatic compounds typically begins with the enzymatic introduction of hydroxyl groups onto the aromatic ring, a process often catalyzed by dioxygenases. researchgate.netnih.gov This hydroxylation makes the ring susceptible to cleavage. For dihydroxybenzoates, such as 2,3-dihydroxybenzoate, a common degradation route is through meta-cleavage of the aromatic ring. nih.govnih.gov

In this pathway, a dioxygenase enzyme cleaves the bond between two adjacent carbon atoms of the aromatic ring. For 2,3-dihydroxybenzoate, this often occurs between the C-3 and C-4 positions, a reaction catalyzed by a 3,4-dioxygenase. nih.gov The resulting ring-opened product is then further metabolized into central metabolic intermediates. nih.gov Given the structural similarity, it is plausible that this compound could be degraded by microorganisms via a similar dioxygenation and meta-cleavage pathway.

Several bacterial strains have been identified that are capable of degrading fluorinated aromatic compounds. Pseudomonas species, in particular, are well-known for their metabolic versatility and their ability to degrade a wide range of aromatic xenobiotics. nih.gov For example, Pseudomonas reinekei MT1 has been shown to degrade 2,3-dihydroxybenzoate through a meta-cleavage pathway. nih.govnih.gov It is therefore likely that similar bacterial strains, possessing the necessary enzymatic machinery, could also be involved in the degradation of this compound in the environment.

Table 3: Key Enzymes and Bacterial Genera in the Degradation of Related Aromatic Compounds

| Compound Type | Key Enzyme Type | Example Bacterial Genus | Reference |

|---|---|---|---|

| Dihydroxybenzoates | Dioxygenase | Pseudomonas | nih.govnih.gov |

Fungal Biodegradation Studies

While specific fungal biodegradation studies on this compound are not extensively documented in publicly available literature, the metabolic fate of this compound can be inferred from research on structurally similar fluorinated and hydroxylated aromatic compounds. Fungi, particularly white-rot fungi, are known for their robust enzymatic systems capable of degrading a wide array of aromatic xenobiotics. mdpi.com Key enzymatic reactions involved in the fungal biotransformation of such compounds include hydroxylation, demethylation, O-methylation, and ring cleavage. dntb.gov.ua

Fungi employ a range of extracellular enzymes, such as laccases and peroxidases, along with intracellular cytochrome P450 monooxygenases, to transform complex organic molecules. mdpi.com In the case of this compound, several metabolic pathways can be postulated based on known fungal metabolic activities on analogous substrates.

One potential initial step is the hydrolysis of the methyl ester group to yield 3-fluoro-4,5-dihydroxybenzoic acid. This reaction is a common metabolic transformation for ester-containing compounds in various organisms. Subsequently, the resulting benzoic acid derivative could undergo further degradation.

Another possibility is the demethylation or hydroxylation of the aromatic ring. Fungi are known to hydroxylate aromatic rings, often at positions that are activated by existing functional groups. dntb.gov.ua Given the presence of two hydroxyl groups, further hydroxylation might be less likely than other transformations. However, O-methylation of one or both hydroxyl groups is a plausible detoxification pathway observed in fungal metabolism.

The most significant step in the complete biodegradation of the aromatic ring is cleavage, which can occur through either ortho- or meta-cleavage pathways catalyzed by dioxygenase enzymes. researchgate.net For dihydroxybenzoates, bacteria have been shown to utilize meta-cleavage pathways for degradation. nih.govnih.gov It is plausible that fungi could employ similar enzymatic strategies. The fluorine substituent on the aromatic ring may influence the rate and regioselectivity of enzymatic reactions. While the carbon-fluorine bond is generally strong and resistant to cleavage, enzymatic defluorination has been observed in various microorganisms.

Based on these general principles of fungal metabolism of aromatic compounds, a hypothetical fungal biotransformation pathway for this compound is presented below.

Interactive Data Table: Postulated Fungal Metabolic Transformations of this compound

| Transformation Step | Potential Enzyme(s) Involved | Resulting Metabolite(s) |

| Ester Hydrolysis | Esterases | 3-fluoro-4,5-dihydroxybenzoic acid |

| O-Methylation | O-methyltransferases | Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate, Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate |

| Ring Cleavage | Dioxygenases | Acyclic aliphatic acids |

| Defluorination | Halogenases/Dehalogenases | Methyl 3,4,5-trihydroxybenzoate (B8703473) |

Excretion Patterns and Elimination Research

Generally, small, water-soluble, and non-volatile compounds are primarily excreted by the kidneys. pharmacy180.com The metabolic transformations that this compound is likely to undergo, such as hydrolysis and conjugation, would increase its water solubility and facilitate its renal clearance.

Benzoic acid and its derivatives are known to be metabolized in the liver and subsequently excreted in the urine. A primary metabolic route for benzoates is conjugation with glycine to form hippuric acid, or with glucuronic acid to form acyl glucuronides. nih.gov These conjugation reactions significantly increase the water solubility of the parent compound, thereby promoting its efficient elimination via the kidneys. nih.gov

The fluorine atom in this compound may influence its metabolic fate and excretion. While the carbon-fluorine bond is generally stable, defluorination can occur metabolically. nih.gov If fluoride (B91410) is released, it is primarily excreted through the urine. nih.govresearchgate.net The rate of fluoride excretion can be influenced by factors such as urinary pH.

Given these principles, it is anticipated that this compound, following potential metabolism, would be primarily excreted in the urine as conjugated metabolites. The main routes of elimination are expected to be glomerular filtration and active tubular secretion. pharmacy180.com

Interactive Data Table: Predicted Excretion Profile of this compound and its Metabolites

| Compound | Predicted Primary Excretion Route | Potential Excreted Forms |

| This compound | Renal (Urine) | Unchanged compound, Glucuronide conjugate, Sulfate conjugate |

| 3-fluoro-4,5-dihydroxybenzoic acid | Renal (Urine) | Glycine conjugate (hippuric acid derivative), Glucuronide conjugate |

| O-methylated metabolites | Renal (Urine) | Glucuronide conjugates, Sulfate conjugates |

| Fluoride (if defluorination occurs) | Renal (Urine) | Free fluoride ion |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted aromatic compound like Methyl 3-fluoro-4,5-dihydroxybenzoate, a combination of one-dimensional and two-dimensional NMR experiments is employed.

While specific experimental spectral data for this compound is not widely published, its expected NMR characteristics can be predicted based on the known effects of its functional groups.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for determining the primary structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl protons. The aromatic region would feature two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (multiplicity) would be influenced by the adjacent fluoro and hydroxyl groups. The fluorine atom, in particular, would induce splitting in the signal of the neighboring proton (H-2) due to heteronuclear coupling (JHF). The methyl group of the ester would appear as a singlet, typically in the 3.8-4.0 ppm range. The hydroxyl protons would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would account for all eight carbon atoms in the molecule. This includes six distinct signals for the aromatic carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon of the ester. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C-3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine atom. Other carbons in the ring would show smaller two- or three-bond couplings to fluorine.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted C-F Coupling |

| H-2 | 7.2 - 7.5 | Doublet of doublets (dd) | C-1 (C-COOCH₃) | 120 - 125 |

| H-6 | 6.8 - 7.1 | Doublet (d) | C-2 | 115 - 120 |

| OH (at C4/C5) | 5.0 - 6.0 | Broad Singlet (br s) | C-3 (C-F) | 150 - 155 |

| OCH₃ | 3.8 - 3.9 | Singlet (s) | C-4 (C-OH) | 145 - 150 |

| C-5 (C-OH) | 140 - 145 | |||

| C-6 | 110 - 115 | |||

| C=O | 165 - 170 | |||

| OCH₃ | 52 - 54 |

Note: These are predicted values and may differ from experimental results.

¹⁹F NMR for Monitoring Fluorinated Metabolites and Reaction Progress

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. rsc.orgnih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. nih.gov A key advantage of ¹⁹F NMR is its wide range of chemical shifts (over 400 ppm), which minimizes the likelihood of signal overlap, even in complex mixtures. nih.gov

In research involving this compound, ¹⁹F NMR serves two primary purposes:

Reaction Monitoring: During the synthesis of the compound, ¹⁹F NMR can be used to track the consumption of a fluorinated starting material and the formation of the fluorinated product in real-time. This allows for precise optimization of reaction conditions.

Metabolite Analysis: When studying the metabolism of the compound, ¹⁹F NMR can detect and quantify the parent compound and any fluorinated metabolites in biological samples. rsc.org The chemical shift of the fluorine signal can change significantly if the electronic environment around the fluorine atom is altered, providing clues to the structure of new metabolites. researchgate.net

Bidimensional NMR Techniques (COSY, HMBC, HSQC) for Complex Structures

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. acs.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show a cross-peak between the signals of the two aromatic protons (H-2 and H-6), confirming their vicinity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons (one-bond C-H correlations). pressbooks.publibretexts.org An HSQC spectrum would show cross-peaks connecting the signal for H-2 to C-2, H-6 to C-6, and the methyl protons to the methyl carbon, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comlibretexts.org HMBC is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the methyl protons to the carbonyl carbon (C=O), and from the aromatic proton H-2 to the carbonyl carbon and C-4, confirming the connectivity of the ester group and the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). libretexts.orgmeasurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula. youtube.com While low-resolution MS might identify two different molecules as having the same nominal mass, HRMS can distinguish between them based on the slight mass differences between their constituent atoms (the mass defect). libretexts.org

For this compound (C₈H₇FO₄), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.

| Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₈H₇FO₄ | [M+H]⁺ | 187.0399 |

| C₈H₇FO₄ | [M+Na]⁺ | 209.0218 |

| C₈H₇FO₄ | [M-H]⁻ | 185.0257 |

This accurate mass measurement provides definitive evidence for the molecular formula of the synthesized compound. infinitalab.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. chromatographyonline.com It is the primary tool used for identifying and quantifying drug metabolites in complex biological matrices like plasma or urine. ekb.eg

In a hypothetical study on the metabolism of this compound, the process would involve:

Separation (LC): A biological sample extract is injected into an LC system. The parent compound and its various metabolites are separated based on their physicochemical properties (e.g., polarity) as they pass through the chromatography column. mdpi.com

Ionization and Mass Analysis (MS1): As each compound elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and its molecular ion mass is detected in the first stage of the mass spectrometer.

Fragmentation and Detection (MS2): Ions corresponding to the parent drug and potential metabolites are selectively isolated and fragmented in a collision cell. The resulting fragment ions are detected in the second stage of the mass spectrometer (MS2). The fragmentation pattern provides a "fingerprint" that helps to elucidate the chemical structure of each metabolite, such as identifying the site of hydroxylation, glucuronidation, or other biotransformations. researchgate.net

This powerful technique allows researchers to build a comprehensive profile of how this compound is processed and eliminated by a biological system. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of this compound and providing insights into its molecular formula. This soft ionization technique is particularly useful for analyzing polar molecules that might decompose under harsher ionization methods. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and then introduced into the mass spectrometer. The process generates gas-phase ions from the analyte molecules, which are then separated based on their mass-to-charge ratio (m/z).

For this compound (C8H7FO4), the expected molecular weight is approximately 186.14 g/mol . In positive ion mode ESI-MS, one would anticipate observing a prominent peak corresponding to the protonated molecule [M+H]+ at an m/z of approximately 187.15. Depending on the experimental conditions and the presence of salts, adducts with sodium [M+Na]+ or potassium [M+K]+ may also be detected at higher m/z values. High-resolution ESI-MS can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M+H]+ | Protonated molecule | ~187.15 |

| [M+Na]+ | Sodium adduct | ~209.13 |

| [M+K]+ | Potassium adduct | ~225.10 |

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique can provide invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 3.8132 (5) | researchgate.net |

| b (Å) | 6.0226 (8) | researchgate.net |

| c (Å) | 30.378 (4) | researchgate.net |

| β (°) | 92.50 (2) | researchgate.net |

| Volume (ų) | 696.98 (16) | researchgate.net |

Spectroscopic Techniques (e.g., FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, specific frequencies of light are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting FT-IR spectrum provides a unique "fingerprint" of the compound.

The key functional groups in this compound that would be identifiable in an FT-IR spectrum include the hydroxyl (-OH) groups, the carbonyl (C=O) group of the ester, the carbon-oxygen (C-O) bonds, and the carbon-fluorine (C-F) bond, as well as the aromatic carbon-carbon (C=C) bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | ~3500-3200 (broad) |

| C=O (ester) | Stretching | ~1735-1715 |

| C=C (aromatic) | Stretching | ~1600-1450 |

| C-O (ester and phenol) | Stretching | ~1300-1000 |

| C-F | Stretching | ~1100-1000 |

Chromatographic Techniques for Separation and Purification in Research

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity. The choice of chromatographic method depends on the scale of the purification and the properties of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the purity of this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's retention time would be a key indicator of its identity and purity.

Gas Chromatography (GC) can also be used, particularly for assessing purity, especially if the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a column, and its retention time would be measured.

For preparative-scale purification, column chromatography is often the method of choice. A suitable stationary phase, such as silica (B1680970) gel, would be used, and the compound would be eluted with a solvent system of appropriate polarity, allowing for the separation of the desired product from starting materials and byproducts. The selection of the eluent is critical for achieving good separation.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 or similar | Water/Acetonitrile or Water/Methanol gradient | Purity assessment, quantitative analysis |

| Gas Chromatography (GC) | Various (e.g., polar or nonpolar capillary columns) | Inert carrier gas (e.g., Helium, Nitrogen) | Purity assessment |

| Column Chromatography | Silica gel | Hexane/Ethyl acetate (B1210297) or Dichloromethane/Methanol gradient | Preparative purification |

Applications in Advanced Chemical and Biomedical Research

Role as Synthons and Building Blocks in Organic Synthesis

Detailed investigations into the use of Methyl 3-fluoro-4,5-dihydroxybenzoate as a synthon or building block in organic synthesis are not readily found in current research.

Precursors for Polymeric Materials and Dendrimers

There is no specific information available on the use of this compound as a precursor for the synthesis of polymeric materials or dendrimers. Research in the field of polymer chemistry often utilizes a variety of functionalized monomers; however, the application of this particular compound has not been reported.

Intermediate in the Synthesis of Biologically Active Scaffolds

While fluorinated and polyhydroxylated aromatic compounds are of significant interest in medicinal chemistry for the development of new therapeutic agents, there is no documented evidence of this compound being used as an intermediate in the synthesis of biologically active scaffolds.

Development of Chemical Probes and Radioligands

The development of novel chemical probes and radioligands is a critical area of biomedical research. However, the specific application of this compound in this context has not been described in the available literature.

Radiochemical Synthesis for Positron Emission Tomography (PET) Imaging

There are no published studies on the radiochemical synthesis of PET tracers derived from this compound. The introduction of a fluorine-18 (B77423) radioisotope onto aromatic rings is a common strategy for developing PET imaging agents, but this has not been reported for this specific molecule.

Design of Fluoro-Containing Tracers for Biomedical Imaging

The design and synthesis of fluoro-containing tracers are central to the advancement of biomedical imaging techniques. Despite the presence of a fluorine atom, which makes it a potential candidate for such applications, there is no research detailing the design of imaging tracers based on the this compound structure.

Research Tools for Elucidating Biological Pathways

The use of small molecules as research tools to investigate and understand biological pathways is a fundamental aspect of chemical biology. At present, there are no studies indicating that this compound has been employed for the elucidation of any specific biological pathways.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The future synthesis of Methyl 3-fluoro-4,5-dihydroxybenzoate and its derivatives will necessitate the development of more efficient and selective chemical pathways. Current synthetic strategies for analogous compounds often involve multi-step processes that may lack scalability and regiochemical control. For instance, a common approach for similar benzoates involves the esterification of the corresponding carboxylic acid, which itself must first be synthesized. ekb.eg

Future research should target the development of novel synthetic routes that offer improvements in yield, purity, and environmental impact. Key areas for exploration include:

Late-Stage Fluorination: Investigating late-stage fluorination techniques on the readily available Methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) scaffold would be a highly efficient strategy. The use of modern electrophilic fluorinating agents like Selectfluor® could provide a direct route to introduce the fluorine atom with high regioselectivity, though challenges in controlling the position of fluorination on the electron-rich aromatic ring must be overcome. mdpi.com

Catalytic Methods: The development of transition-metal-catalyzed or organocatalyzed methods could enable more precise control over the fluorination and construction of the benzene (B151609) ring. mdpi.com Such catalytic systems could potentially allow for asymmetric synthesis, yielding enantiomerically pure derivatives for more specific biological testing.

Flow Chemistry: Advanced manufacturing techniques, such as continuous flow processes, could enhance the efficiency, safety, and scalability of synthesis. innospk.com These methods allow for precise control over reaction parameters, potentially reducing reaction times and improving yields and purity.

The ultimate goal is to establish robust and versatile synthetic platforms that can not only produce this compound efficiently but also be readily adapted to generate a diverse library of analogues for comprehensive structure-activity relationship studies.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

The catechol structure within this compound suggests potential biological activities, particularly as an antioxidant. The related non-fluorinated compound, Methyl 3,4-dihydroxybenzoate, has been shown to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway. nih.gov It is plausible that this compound shares similar properties, but the influence of the fluorine atom on this mechanism is unknown.

Future research must focus on a deep and systematic elucidation of its biological effects at the molecular level. This includes:

Target Identification: Unbiased screening approaches, such as proteomics and chemical genetics, could identify the specific cellular proteins and pathways that interact with the compound.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays are needed to validate these interactions and understand the precise mechanism of action. For example, if the compound exhibits antioxidant properties, studies should investigate its effect on reactive oxygen species (ROS) levels, mitochondrial function, and the activation of key antioxidant transcription factors like Nrf2. nih.gov

Impact of Fluorine: A critical area of investigation is how the fluorine atom modulates biological activity. Fluorine's high electronegativity can alter the electronic properties of the catechol ring, potentially affecting its antioxidant capacity, pKa, and ability to form hydrogen bonds with biological targets. brighton.ac.uk Comparative studies with its non-fluorinated counterpart would be essential to dissect these effects. Some fluorinated polyphenols have been found to induce specific cellular responses like autophagic cell death, a pathway that warrants investigation for this compound. mdpi.com

Expansion of Structure-Activity Relationship (SAR) Studies for Optimized Molecular Design

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the molecular design of this compound for any desired therapeutic effect. researchgate.net By synthesizing and testing a library of analogues, researchers can identify the key structural features responsible for potency and selectivity.

Future SAR studies should systematically modify each component of the molecule:

The Ester Group: The methyl ester could be converted into a series of different alkyl and aryl esters, amides, or other functional groups to probe the impact of size, lipophilicity, and hydrogen bonding capacity in this region.

The Catechol Hydroxyls: Selective methylation or acylation of one or both hydroxyl groups would help determine their importance for biological activity and target interaction.

The Fluorine Atom: The position of the fluorine atom on the aromatic ring could be varied to explore its influence on electronic distribution and steric interactions. Additionally, analogues with multiple fluorine atoms or different halogen atoms could be synthesized.

Findings from these SAR studies, which have proven effective for optimizing other dihydroxybenzoate and phenolic derivatives, will be instrumental in designing new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Investigation of Biosynthetic Pathways in Natural Product Isolation

While organofluorine compounds are rare in nature, their existence opens the door to exploring biosynthetic production methods. nih.gov The bacterium Streptomyces cattleya is known to produce fluoroacetate (B1212596) and 4-fluorothreonine (B18676) using a fluorinase enzyme that catalyzes the formation of a carbon-fluorine bond. nih.govnih.gov

Future research could explore two main avenues related to biosynthesis:

Natural Occurrence: Although unlikely, screening of novel microbial or plant sources could potentially identify natural sources of this compound or related fluorinated aromatic compounds.

Engineered Biosynthesis: A more promising approach lies in synthetic biology. nih.govrsc.org Researchers could engineer microbial hosts to produce the compound by introducing and modifying biosynthetic pathways. This could involve:

Utilizing the shikimate pathway, which produces aromatic amino acids that serve as precursors to many phenolic compounds. youtube.com

Incorporating a fluorinase enzyme or other C-F bond-forming enzymes into a host organism that produces a suitable precursor, such as methyl gallate.

Evolving existing enzymes, like P450s, to perform selective fluorination on an aromatic substrate. nih.gov

Success in this area could lead to a sustainable and potentially more cost-effective "green" manufacturing process for this and other valuable fluorinated molecules. ijournals.cn

Integration of Computational and Experimental Approaches in Drug Discovery Research

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the drug discovery process. nih.gov For this compound, a synergistic approach combining in silico and in vitro methods will be essential for efficient lead optimization.

Future research should leverage this integrated approach in several ways:

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking simulations can predict the binding mode of this compound and its analogues. This can help prioritize the synthesis of compounds with the highest predicted binding affinity and guide SAR studies. mdpi.com

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate molecular properties such as electrostatic potential, orbital energies, and bond strengths. These calculations can provide insight into how fluorination alters the reactivity and interaction potential of the catechol moiety. sciencedaily.com

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of newly designed analogues. This allows for the early deselection of compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources. mdpi.com

Q & A

Q. What are the optimal synthetic routes for Methyl 3-fluoro-4,5-dihydroxybenzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis often involves esterification of 3-fluoro-4,5-dihydroxybenzoic acid using methanol under acidic or enzymatic conditions. Key variables include catalyst selection (e.g., sulfuric acid vs. lipases), temperature (40–80°C), and reaction time (6–24 hours). For example, Cu-Zn-Al catalysts have been used in related hydrogenation reactions to optimize selectivity and reduce byproducts . Purity can be monitored via HPLC with UV detection (λ = 254 nm) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

| Synthetic Route | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | 65–75 | ≥95% |

| Enzymatic esterification | Lipase | 50–60 | ≥90% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), hydroxyl groups (δ 5.2–5.6 ppm), and methyl ester (δ 3.8–4.0 ppm).

- FT-IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and O-H (3200–3600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 200.15 (calculated for C₈H₇FO₅) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Degradation products (e.g., hydrolyzed benzoic acid) can be quantified via TLC (silica gel, ethyl acetate/hexane = 1:2) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic hydrogenation of this compound derivatives?

- Methodological Answer : Studies on analogous compounds (e.g., methyl 3,5-dihydroxybenzoate) reveal that Cu-Zn-Al catalysts promote selective hydrogenation of aromatic rings while preserving hydroxyl and ester groups. Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where H₂ adsorption on metal sites and substrate activation on acidic sites are rate-determining .

Q. How does enzymatic methylation compare to chemical methods for modifying dihydroxybenzoate scaffolds?

- Methodological Answer : Enzymes like hexaprenyldihydroxybenzoate methyltransferase (EC 2.1.1.114) selectively methylate hydroxyl groups using S-adenosylmethionine (SAM). Unlike chemical methylation (e.g., CH₃I/K₂CO₃), enzymatic methods avoid side reactions (e.g., over-methylation) but require optimized pH (7.5–8.5) and cofactor regeneration systems .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Impurity profiles : Use preparative HPLC to isolate fractions and test individually.

- Solubility : DMSO vs. aqueous buffers can alter bioavailability.

- Cell-line specificity : Validate results across multiple models (e.g., RAW 264.7 macrophages vs. primary human monocytes) .

Q. How can computational modeling predict the reactivity of this compound in drug-design applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.